molecular formula C12H20O2 B13074702 (E)-5-Isopropylnon-3-ene-2,8-dione

(E)-5-Isopropylnon-3-ene-2,8-dione

Cat. No.: B13074702
M. Wt: 196.29 g/mol
InChI Key: LMQNNMSEZLHCKT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(e)azulene-3,8-dione is a bicyclic diterpenoid derivative characterized by a fused azulene core with two ketone groups at positions 3 and 6. Its unique structure contributes to its bioactivity, including anti-parasitic, anti-helmintic, and anti-TB properties . Molecular dynamics (MD) simulations and PASS (Prediction of Activity Spectra for Substances) analyses highlight its specificity for bacterial targets, such as the resuscitation-promoting factor B (RpfB) in Mycobacterium tuberculosis (MTb), with minimal off-target interactions in humans .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(E)-5-propan-2-ylnon-3-ene-2,8-dione

InChI

InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+

InChI Key

LMQNNMSEZLHCKT-FNORWQNLSA-N

Isomeric SMILES

CC(C)C(CCC(=O)C)/C=C/C(=O)C

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Isopropylnon-3-ene-2,8-dione typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable precursors, followed by dehydration to form the enone structure. The reaction conditions often require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated processes ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Isopropylnon-3-ene-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

(E)-5-Isopropylnon-3-ene-2,8-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-5-Isopropylnon-3-ene-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity or signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds are compared based on their molecular interactions, bioactivity, and specificity:

Benz(e)azulene-3,8-dione vs. Nerolidol

Property Benz(e)azulene-3,8-dione Nerolidol
Target Specificity Binds selectively to MTb RpfB Binds weakly to Squalene monooxygenase
Hydrogen Bonding Forms 4–6 H-bonds with RpfB Forms 2–3 H-bonds, but more consistent
Bioactivity Anti-TB, anti-parasitic, anti-helmintic Limited anti-inflammatory properties
Human Targets None predicted Non-specific interactions with IDO1

Key Findings:

  • Benz(e)azulene-3,8-dione exhibits stronger anti-TB activity due to its stable interaction with RpfB, a critical protein for MTb resuscitation .
  • Nerolidol shows inconsistent H-bonding but may modulate immune pathways indirectly .

Benz(e)azulene-3,8-dione vs. Tetradecanoic Acid

Property Benz(e)azulene-3,8-dione Tetradecanoic Acid
Binding Stability Stable RMSD (0.2–0.4 nm over 200 ns) Higher RMSD fluctuations (0.5–0.7 nm)
Mechanism Disrupts RpfB function via H-bonds Non-specific lipid interactions
Safety Profile No human targets predicted May interfere with carbonic anhydrase

Key Findings:

  • Benz(e)azulene-3,8-dione’s rigid bicyclic structure ensures stable binding, whereas Tetradecanoic Acid’s linear chain leads to weaker interactions .
  • Tetradecanoic Acid’s low specificity increases risks of off-target effects in humans .

Benz(e)azulene-3,8-dione vs. 2-Palmitoglycerol

Property Benz(e)azulene-3,8-dione 2-Palmitoglycerol
Antitoxic Activity Neutralizes bacterial toxins indirectly Direct toxin neutralization
Therapeutic Role Multi-target (anti-TB, anti-parasitic) Adjunctive (prevents secondary infections)

Key Findings:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.